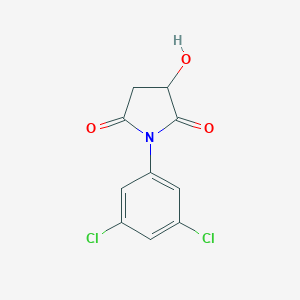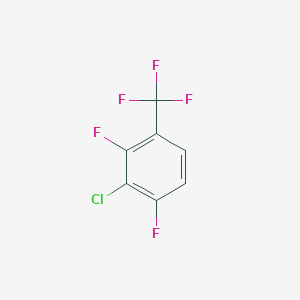
2'F-dd-araU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a hydroxymethyl group, contributes to its biological activity and stability.
Preparation Methods
The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: This intermediate undergoes glycosylation with a suitable pyrimidine base, such as uracil, under acidic conditions to form the nucleoside analog.
Deprotection: The benzoyl protecting groups are then removed using a base, such as sodium methoxide, to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication and cancer cell growth. The compound targets specific molecular pathways, including DNA and RNA polymerases, which are crucial for the replication of genetic material .
Comparison with Similar Compounds
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
5-fluorouridine: Similar in structure but lacks the hydroxymethyl group, which affects its stability and activity.
1-{(2S,5S)-4-fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-yl}pyrimidine-2,4-dione: Contains a trityloxy group, which influences its solubility and pharmacokinetics.
These comparisons highlight the unique features of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, such as its enhanced stability and biological activity due to the presence of the fluorine atom and hydroxymethyl group.
Properties
CAS No. |
124424-25-5 |
|---|---|
Molecular Formula |
C9H11FN2O4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1 |
InChI Key |
YTLACGJEZOUGQP-VMHSAVOQSA-N |
SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















